molecular formula C9H9NO4 B1268751 3-(2-Amino-2-oxoethoxy)benzoic acid CAS No. 869942-82-5

3-(2-Amino-2-oxoethoxy)benzoic acid

Cat. No. B1268751
CAS RN: 869942-82-5
M. Wt: 195.17 g/mol
InChI Key: IEVCYNDPZXZQBM-UHFFFAOYSA-N
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Description

3-(2-Amino-2-oxoethoxy)benzoic acid, also known as AOBA, is a chemical compound that has generated interest in various fields of research and industry. It has a molecular weight of 195.17 .


Molecular Structure Analysis

The molecular structure of 3-(2-Amino-2-oxoethoxy)benzoic acid contains a total of 23 bonds; 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 primary amide (aliphatic) .

Scientific Research Applications

Antimicrobial Activity

3-(2-Amino-2-oxoethoxy)benzoic acid: has been studied for its potential in antimicrobial applications. Derivatives of 2-amino benzoic acid, which share a similar structure, have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . This suggests that 3-(2-Amino-2-oxoethoxy)benzoic acid could be synthesized and evaluated for similar antimicrobial properties.

Proteomics Research

In proteomics, 3-(2-Amino-2-oxoethoxy)benzoic acid is utilized as a biochemical tool. Its unique properties make it suitable for research into protein structure and function, potentially aiding in the discovery of new biomarkers for diseases .

Drug Development

The compound’s structure is conducive to the synthesis of various derivatives that can be screened for a broad spectrum of pharmacological activities. These activities include antiviral, anticancer, anti-Alzheimer’s, antiallergic, diuretic, and insecticidal properties . This versatility makes it a valuable starting point for the development of new therapeutic agents.

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies are essential for understanding how structural changes in molecules affect their biological activity3-(2-Amino-2-oxoethoxy)benzoic acid and its derivatives can be used in QSAR studies to develop more effective antimicrobial drugs by analyzing the impact of structural parameters on activity .

Enzymology

The compound finds applications in enzymology, where it can be used to study enzyme mechanisms and kinetics. It may help in identifying inhibitors or activators of enzymes, which is crucial for understanding metabolic pathways and disease mechanisms .

Agrochemical Research

In the agrochemical industry, 3-(2-Amino-2-oxoethoxy)benzoic acid could be explored for the development of herbicides, fungicides, and plant growth regulators. Its structure allows for the creation of compounds that can selectively interact with plant enzymes or growth receptors .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(2-amino-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVCYNDPZXZQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359399
Record name 3-(2-amino-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-2-oxoethoxy)benzoic acid

CAS RN

869942-82-5
Record name 3-(2-amino-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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